Fmoc-D-homoleucine: A Technical Guide for Researchers
Fmoc-D-homoleucine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Fmoc-D-homoleucine, a key building block in modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.
Core Chemical Properties
Fmoc-D-homoleucine, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid, is a non-proteinogenic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly suitable for solid-phase peptide synthesis (SPPS). The D-configuration of the chiral center can impart unique conformational properties and increased enzymatic stability to the resulting peptides.
Below is a summary of its key chemical properties:
| Property | Value | Source |
| CAS Number | 204320-60-5 | [1] |
| Molecular Formula | C22H25NO4 | [1][2] |
| Molecular Weight | 367.44 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [3] |
| Purity | ≥ 97% (HPLC) | [1] |
Predicted Physicochemical Data:
| Property | Predicted Value |
| Boiling Point | 568.1 ± 33.0 °C |
| Density | 1.188 ± 0.06 g/cm³ |
| pKa | 3.91 ± 0.23 |
Solubility:
Fmoc-D-homoleucine is generally soluble in organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF). Quantitative solubility data is not widely published.
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of Fmoc-D-homoleucine. Below are representative nuclear magnetic resonance (NMR) data.
Nuclear Magnetic Resonance (NMR) Data:
| ¹H-NMR (400 MHz, MeOD-d4) δ (ppm) | ¹³C-NMR (100 MHz, MeOD-d4) δ (ppm) |
| 7.75 (d, 2H, Fmoc, J = 7.5 Hz) | 176.9 (C=O) |
| 7.64 (t, 2H, Fmoc, J = 6.5 Hz) | 158.7 (C=O, Boc) |
| 7.37 (t, 2H, Fmoc, J = 7.3 Hz) | 145.5, 145.3, 142.7 (Cq Fmoc) |
| 7.29 (double t, 2H, Fmoc, J = 1.2, 7.4 and 7.5 Hz) | 128.9, 128.3, 126.4, 121.0 (CH Fmoc) |
| 4.31 (d, 2H, J = 6.6 Hz) | 80.4 (Cq tBu) |
| 4.18 (t, 1H, J= 6.9 Hz) | 68.1 (CH2) |
| 4.12 (dd, 1H, 4.8 and 8.2 Hz) | 55.7, 52.4 (2×CH) |
| 3.18 (m, 1H) | 48.5 (CH) |
| 2.79 (m, 1H) | 45.5 (CH2) |
| 2.35 (s, SMe) | 30.6, 28.8 (2×CH2) |
| 2.15 (m, 1H) | 28.9 (tBu, Boc) |
| 1.92 (m, 1H) | 24.5 (CH) |
| 1.73 (m, 1H) | |
| 1.59 (m, 1H) | |
| 1.40, 1.38 (s, tBu Boc) |
Note: The provided NMR data is from a supporting information document where the structure corresponds to Fmoc-D-homoleucine[5]. Specific IR and mass spectrometry data for Fmoc-D-homoleucine were not found in the reviewed literature.
Experimental Protocols
The following protocols are adapted from standard Fmoc solid-phase peptide synthesis (SPPS) procedures and are applicable for the incorporation of Fmoc-D-homoleucine into a peptide sequence.
Protocol 1: Coupling of Fmoc-D-homoleucine
This protocol describes the coupling of Fmoc-D-homoleucine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-D-homoleucine
-
Resin-bound peptide with a free amine
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-homoleucine (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated Fmoc-D-homoleucine solution. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring: A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Fmoc-Deprotection of D-homoleucine
This protocol describes the removal of the Fmoc protecting group from the newly incorporated D-homoleucine residue to allow for the next coupling step.
Materials:
-
Resin-bound peptide with an N-terminal Fmoc-D-homoleucine
-
20% Piperidine in DMF solution
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.
-
Main Deprotection: Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Continue to agitate for 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Potential Applications and Biological Significance
While there is no specific information on signaling pathways directly involving Fmoc-D-homoleucine, the incorporation of D-amino acids, such as D-leucine (a close structural analog), into peptides has been shown to confer significant biological advantages. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases. This increased stability can lead to a longer in vivo half-life, a desirable property for therapeutic peptides.
Studies on peptides containing D-leucine have demonstrated a range of biological activities, including:
-
Antimicrobial Activity: The substitution of L-amino acids with D-amino acids can enhance the antimicrobial properties of peptides.[6]
-
Anticancer Activity: D-amino acid-containing peptides have shown promise as anticancer agents.[6]
-
Improved Pharmacokinetic Properties: The increased resistance to proteolysis can lead to improved bioavailability and therapeutic efficacy.
The inclusion of D-homoleucine, with its isobutyl side chain, can influence the hydrophobicity and conformational properties of a peptide, potentially leading to novel biological activities. Therefore, Fmoc-D-homoleucine serves as a valuable tool for medicinal chemists and drug designers aiming to develop more stable and potent peptide-based therapeutics.
Conclusion
Fmoc-D-homoleucine is a key reagent for the synthesis of peptides with modified backbones. Its use allows for the introduction of a non-proteinogenic D-amino acid, which can enhance the biological and pharmacological properties of the resulting peptides. The protocols outlined in this guide provide a framework for the successful incorporation of Fmoc-D-homoleucine into peptide sequences, opening avenues for the development of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-D-homoleucine | C22H25NO4 | CID 2756131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FMOC-D-HOMOLEUCINE | 204320-60-5 [chemicalbook.com]
- 4. H63895.14 [thermofisher.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
